4-(2-Furanyl)-3-buten-2-one

Aldol condensation Shape-selective catalysis Biofuel intermediates

4-(2-Furanyl)-3-buten-2-one (CAS 108811-61-6), also known as furfural acetone, furfurylideneacetone, or FAc, is a furan-containing α,β-unsaturated ketone (C₈H₈O₂, MW 136.15) belonging to the class of heteroaromatic compounds. CAS 108811-61-6 specifically designates the predominantly cis (Z) isomer, distinguishing it from the mixed-isomer product (CAS 623-15-4) and the pure trans (E) isomer (CAS 41438-24-8).

Molecular Formula C8H8O2
Molecular Weight 136.14792
CAS No. 108811-61-6
Cat. No. B1139183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Furanyl)-3-buten-2-one
CAS108811-61-6
Molecular FormulaC8H8O2
Molecular Weight136.14792
Structural Identifiers
SMILESCC(=O)C=CC1=CC=CO1
InChIInChI=1S/C8H8O2/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4-
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Furanyl)-3-buten-2-one (CAS 108811-61-6): Procurement-Relevant Identity, Class, and Regulatory Standing


4-(2-Furanyl)-3-buten-2-one (CAS 108811-61-6), also known as furfural acetone, furfurylideneacetone, or FAc, is a furan-containing α,β-unsaturated ketone (C₈H₈O₂, MW 136.15) belonging to the class of heteroaromatic compounds [1]. CAS 108811-61-6 specifically designates the predominantly cis (Z) isomer, distinguishing it from the mixed-isomer product (CAS 623-15-4) and the pure trans (E) isomer (CAS 41438-24-8) [1]. The compound is recognized as a flavoring substance (FEMA No. 2495; JECFA No. 1511), though its safety evaluation remains subject to unresolved toxicological concerns related to the furan substructure [2]. It is commercially available from major suppliers at ≥98% purity (GC) as a crystalline solid with a melting point of 34–41 °C .

Why Furfural-Acetone Monomer (FAc) Cannot Be Interchanged with F2Ac, HAc, or Generic Furan-Enones in Procurement


4-(2-Furanyl)-3-buten-2-one (FAc) occupies a structurally specific position within furanic aldol condensation products: it is the mono-adduct (C₈) intermediate, distinct from the bis-adduct dimer F2Ac (C₁₃) and the hydroxymethyl-substituted analog HAc derived from HMF [1]. This structural difference translates into quantifiably divergent catalytic selectivity [1], hydrodeoxygenation product distributions [2], and application-specific performance in nematicidal [3] and polymer-monomer contexts [4]. Substituting FAc with F2Ac alters the carbon backbone from C₈ to C₁₃ and introduces a second furan ring, changing downstream hydrogenation pathways and fuel-range alkane targets; substituting with HAc introduces a primary alcohol group that modifies polarity, solubility, and reactivity. Even the stereoisomeric form matters: the predominantly cis (Z) isomer (CAS 108811-61-6) may exhibit different reactivity and biological recognition compared to the trans (E) isomer or mixed-isomer blends, making isomer-specific procurement essential for reproducible stereoselective synthesis and bioassays .

4-(2-Furanyl)-3-buten-2-one (CAS 108811-61-6): Comparator-Anchored Quantitative Differentiation Evidence


Shape-Selective Monomer Production: Sn-MFI Delivers 100% FAc Selectivity Versus Sn-Beta at 40%

In the aldol condensation of furfural with acetone, the Sn-MFI zeolite catalyst achieves exclusive formation of 4-(2-furanyl)-3-buten-2-one (FAc) with 100% selectivity, completely suppressing the dimer F2Ac. By contrast, Sn-Beta produces a mixture of FAc (40% selectivity) and F2Ac (22% selectivity) under comparable conditions [1]. This demonstrates that catalyst topology—not merely reactant ratio—governs whether FAc is obtained as a pure stream or as part of a mixed product requiring downstream separation. For procurement purposes, researchers seeking high-purity FAc via catalytic synthesis must select Sn-MFI-type catalysts; using Sn-Beta or other large-pore zeolites will yield a mixed FAc/F2Ac product that necessitates additional purification [1].

Aldol condensation Shape-selective catalysis Biofuel intermediates

Furfural-Derived FAc Outperforms HMF-Derived HAc in Aldol Monomer Selectivity by 1.5-Fold Under Identical Catalytic Conditions

When furfural and 5-hydroxymethylfurfural (HMF) are each reacted with acetone over the same 20Fe-MCM-41 catalyst under identical conditions (160 °C, 24 h), the furfural-derived product FAc achieves a monomer (FAc) selectivity of 69.0% with a total condensation product selectivity of 86.3% at 86.9% conversion. In contrast, the HMF-derived analog HAc reaches only 46.2% monomer selectivity and 54.1% total selectivity at 88.9% conversion [1]. This represents a 22.8-percentage-point advantage in monomer selectivity and a 32.2-percentage-point advantage in total condensation product selectivity for the furfural–acetone system over the HMF–acetone system. The data directly inform feedstock selection: furfural is substantially more efficient than HMF for producing the mono-adduct FAc as a C₈ fuel intermediate.

Biomass platform chemicals Aldol condensation Jet fuel intermediates

Platinum Catalysts Enable Total Hydrodeoxygenation of FAc to n-Octane; Ruthenium and Rhodium Stop at Alkene Hydrogenation

In the hydrodeoxygenation (HDO) of furfurylideneacetone (FAc) to fuel-range alkanes over alumina-supported noble metal catalysts, a clear metal-dependent selectivity dichotomy is observed. Rhodium and ruthenium catalysts are active only for hydrogenation of the aliphatic C=C double bond, yielding partially saturated intermediates. In contrast, palladium and especially platinum catalysts achieve total HDO to n-octane, with selectivities exceeding 30% at 493 K after 24 h on stream (total conversion and carbon balance closure >90%) [1]. This establishes Pt/Al₂O₃ as the minimum-requirement catalyst for complete oxygen removal from FAc to yield a drop-in hydrocarbon fuel component. Researchers procuring FAc for HDO studies must pair it with Pt- or Pd-based catalysts if the target is fully deoxygenated n-alkanes; Ru or Rh catalysts will not deliver this outcome.

Hydrodeoxygenation Noble metal catalysis Drop-in biofuels

Field Nematicidal Efficacy of Furfural Acetone Matches Commercial Avermectin at Reduced Application Rates

In field trials against root-knot nematodes (Meloidogyne incognita), furfural acetone (FAc) demonstrated control efficacy equivalent to the commercial nematicides avermectin and metam sodium. FAc reduced the disease index by 36.9% at a dose of 50 mg/plant and reduced soil nematode population density by 75.3% at 750 mg/m² [1]. In vitro, FAc inhibited M. incognita egg hatching by 91.7% at 200 mg/L after 2 days [1]. A subsequent reproductive toxicity study confirmed that FAc reduced germ cell numbers in C. elegans by 59.9% at 200 mg/L and induced over six-fold increase in germ-cell apoptosis at the same concentration [2]. These data position FAc as a biologically derived nematicide with quantified efficacy parity to the industry-standard avermectin, but with a distinct mode of action involving germ-cell apoptosis via DNA damage (SPO-11/CEP-1/EGL-1 pathway) rather than neurotoxicity [2].

Nematicide Root-knot nematode Biological control Crop protection

FA Monomer Composition Defines Polymer Network Architecture: 4:1 FAc-to-F2Ac Ratio Governs Spatial Crosslinking Density in Furan-Based Composites

In industrial polymer applications, the furfural acetone monomer designated 'FA monomer' is not pure 4-(2-furanyl)-3-buten-2-one but a defined mixture of FAc (monofurfurylideneacetone) and F2Ac (difurfurylideneacetone) in a specified 4:1 ratio [1]. This ratio is critical to polymer network architecture: FAc, as a mono-furan compound, provides chain-extension reactivity, while F2Ac, bearing two furan rings, acts as a crosslinking agent during thermal curing. The autonomous structuring of these two components during curing forms a spatial polymer network, and deviation from the 4:1 ratio alters crosslinking density, plastic flow interval, and ultimate mechanical properties of wood-polymer composites [2]. The defined monomer composition is also used in heat-resistant thermoplastic composites where the FA monomer (4:1 FAc:F2Ac) is combined with phenol-formaldehyde resin oligomers and other modifiers [1].

Furan polymers Wood-polymer composites Thermosetting resins Monomer formulation

Cis (Z) Isomer Specificity: CAS 108811-61-6 vs. Mixed Isomers CAS 623-15-4 – Procurement Implications for Stereoselective Synthesis and Bioassays

4-(2-Furanyl)-3-buten-2-one exists as two geometric isomers: the cis (Z) isomer (CAS 108811-61-6) and the trans (E) isomer (CAS 41438-24-8), with the mixed-isomer product registered under CAS 623-15-4 . Sigma-Aldrich markets CAS 108811-61-6 as 'predominantly cis,' confirming isomer enrichment . The two isomers exhibit measurable physicochemical differences: the OH radical reaction rate constant differs between cis (88.94 × 10⁻¹² cm³/molecule-sec) and trans (95.78 × 10⁻¹² cm³/molecule-sec), indicating distinct atmospheric lifetimes and potentially different environmental fate profiles [1]. In flavor regulatory contexts, the E-isomer (CAS 41438-24-8) carries a specific usage restriction—'not for flavor use'—whereas the Z-isomer and mixed-isomer products are recognized as flavoring substances under FEMA 2495 [2]. For structure-activity relationship studies, stereoselective synthesis, or regulatory-compliant flavor research, procurement must specify the correct CAS number: 108811-61-6 for cis-enriched material, not 623-15-4 (mixed) or 41438-24-8 (trans only).

Stereochemistry Isomer purity Procurement specification Structure-activity relationship

4-(2-Furanyl)-3-buten-2-one (CAS 108811-61-6): Evidence-Backed Research and Industrial Application Scenarios


Catalytic Synthesis of Pure FAc for C₈ Biofuel Intermediates Using Shape-Selective Zeolites

Research groups developing catalytic routes to biomass-derived jet fuel intermediates should procure FAc as a benchmark standard and target product. As demonstrated by Su et al. (2017), Sn-MFI zeolite achieves 100% selectivity to FAc, completely eliminating the C₁₃ dimer F2Ac [1]. This exclusive monomer production is critical for processes targeting C₈ alkane fuels (n-octane) via subsequent HDO. The quantitative selectivity data provide a reference point for catalyst benchmarking: any new catalyst claiming FAc selectivity can be directly compared against the Sn-MFI 100% standard and Sn-Beta 40% baseline. Furthermore, the Furfural vs. HMF feedstock comparison (69.0% vs. 46.2% monomer selectivity over Fe-MCM-41) informs feedstock economics: furfural is the preferred starting material when FAc is the desired mono-adduct [2].

Hydrodeoxygenation Catalyst Screening with FAc as a Model Substrate for Biomass-Derived Furanics

FAc serves as an ideal model compound for HDO catalyst development because it contains all three oxygen-containing functionalities (furan ring, C=C bond, carbonyl group) present in biomass-derived condensation adducts. The work of Faba et al. (2014) establishes a clear metal-activity hierarchy: Pt/Al₂O₃ and Pd/Al₂O₃ achieve total HDO to n-octane (>30% selectivity), while Ru and Rh only hydrogenate the aliphatic double bond [3]. This differential reactivity makes FAc a discriminating probe substrate: researchers can use it to rapidly classify new catalysts as either 'total-HDO-capable' or 'hydrogenation-only.' Recent work with Ru/WO₃-ZrO₂ catalysts has pushed FAc HDO performance to 95% alkane yield (octane:heptane = 82:18) at 150 °C and 2 MPa H₂ [4], demonstrating that FAc remains the standard substrate against which new HDO catalysts are validated.

Agricultural Nematicide Development with Field-Validated Efficacy Parity to Avermectin

FAc has progressed from in vitro screening through pot experiments to field trials, with published data showing nematicidal efficacy equivalent to commercial avermectin and metam sodium [5]. The compound's distinct mode of action—inducing germ-cell apoptosis via the SPO-11/CEP-1/EGL-1 DNA damage pathway rather than neurotoxicity—addresses the urgent need for resistance-breaking nematicides [6]. Agricultural research programs and agrochemical companies can procure FAc as a lead scaffold for structure-activity relationship (SAR) studies, using the quantified benchmarks (91.7% egg hatching inhibition at 200 mg/L; 36.9% field disease index reduction at 50 mg/plant; 75.3% soil population reduction at 750 mg/m²) [5] as performance thresholds that derivative compounds must meet or exceed. The absence of adverse effects on plant growth at nematicidal doses [5] further supports its candidacy as a crop-safe active ingredient.

FA Monomer-Based Polymer Composite Formulation Requiring Defined 4:1 FAc-to-F2Ac Composition

Industrial polymer manufacturers and composite materials researchers utilizing furan-based binders require the FA monomer in its established 4:1 FAc-to-F2Ac ratio, as this composition governs the balance between chain extension and crosslinking during thermal curing [7]. The spatial polymer network formed by autonomous co-structuring of the mono- and difurfurylideneacetone components provides the mechanical property enhancements documented in wood-polymer composites [8]. Applications include heat-resistant thermoplastic composites where the FA monomer is blended with phenol-formaldehyde resin oligomers, and carbonaceous materials where furfurylideneacetone oligomers are co-processed with pitch to expand the viscous-fluid processing interval, increase coke yield, and raise the strength of compositions containing up to 40% pitch [9]. Procuring FA monomer with a verified 4:1 ratio is essential for reproducible composite fabrication.

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